molecular formula C10H17N3O B1437507 4-(Morpholin-4-yl)piperidine-4-carbonitrile CAS No. 1082390-96-2

4-(Morpholin-4-yl)piperidine-4-carbonitrile

Cat. No.: B1437507
CAS No.: 1082390-96-2
M. Wt: 195.26 g/mol
InChI Key: GJKMWFATYMRFHV-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol.

Biochemical Analysis

Biochemical Properties

4-(Morpholin-4-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes such as cathepsin F, which is involved in intracellular protein degradation and turnover This interaction is crucial for maintaining cellular homeostasis and regulating protein levels within cells

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the production of reactive oxygen species in cancer cells, leading to cell death

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to inhibit or activate specific enzymes, thereby altering biochemical pathways. The compound’s interaction with cathepsin F, for example, involves binding to the enzyme’s active site, inhibiting its proteolytic activity . This inhibition can lead to the accumulation of proteins within cells, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and modulating immune responses. At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage. Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with cathepsin F affects the degradation of proteins, influencing overall metabolic balance within cells . Additionally, its impact on oxidative stress pathways highlights its role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)piperidine-4-carbonitrile typically involves the reaction of morpholine with piperidine derivatives under specific conditions. One common method involves the use of 4-morpholinopiperidine as a reactant to synthesize various derivatives . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(Morpholin-4-yl)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antidiabetic agents.

    Medicine: It is being explored for its potential use in developing new pharmaceuticals, including selective adenosine A2A receptor antagonists and antidepressants.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as selective adenosine A2A receptor antagonists work by blocking the adenosine A2A receptors, which play a role in various physiological processes . This blockade can lead to therapeutic effects such as reduced inflammation and improved mood.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Morpholin-4-yl)piperidine-4-carbonitrile include:

    4-Morpholinopiperidine: Used in the synthesis of various derivatives.

    Piperidinecarboxamides: These compounds share structural similarities and are used in similar applications.

    Morpholine derivatives: These compounds have a wide range of applications in medicinal chemistry.

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of the morpholine and piperidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

4-morpholin-4-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-9-10(1-3-12-4-2-10)13-5-7-14-8-6-13/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMWFATYMRFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082390-96-2
Record name 4-(morpholin-4-yl)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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